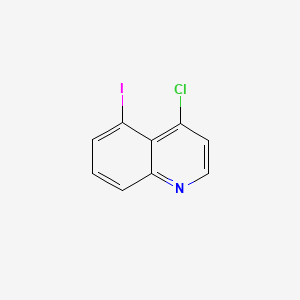

4-Chloro-5-iodoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGZAKLRBHQVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312840 | |

| Record name | 4-Chloro-5-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143946-46-7 | |

| Record name | 4-Chloro-5-iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143946-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 5 Iodoquinoline and Analogous Dihaloquinolines

Strategies for Regioselective Halogen Introduction into the Quinoline (B57606) Core

Achieving the desired substitution pattern in dihaloquinolines necessitates robust and selective halogenation methods. The introduction of iodine and chlorine at specific positions of the quinoline ring can be accomplished through directed halogenation protocols, selective functionalization of pre-existing quinoline cores, or sequential installation of the halogen atoms.

Directed Iodination Protocols

Regioselective iodination of the quinoline nucleus is a key step in the synthesis of iodo-substituted derivatives. While direct iodination of quinoline can lead to a mixture of products, several methods have been developed to control the position of iodination. For instance, a radical-based direct C-H iodination protocol has been shown to selectively iodinate quinolines at the C3 position. wikipedia.orgnih.gov However, for substitution at the C5 position, alternative strategies are often required.

One effective approach involves the use of directing groups. For example, 8-substituted quinoline derivatives can undergo regioselective halogenation at the C5 position. nih.gov An operationally simple and metal-free protocol for the C5–H halogenation of various 8-substituted quinolines has been established using trihaloisocyanuric acid as the halogen source. nih.gov This method demonstrates high regioselectivity and functional group tolerance, providing an efficient route to C5-halogenated quinolines.

Table 1: Examples of Regioselective C5-Halogenation of 8-Substituted Quinolines

| 8-Substituent | Halogenating Agent | Product | Yield (%) |

| N-(quinolin-8-yl)benzamide | TCCA | 5-chloro-N-(quinolin-8-yl)benzamide | 97 |

| N-(quinolin-8-yl)benzamide | TBCA | 5-bromo-N-(quinolin-8-yl)benzamide | 95 |

| Boc-protected quinoline | TCCA | 5-chloro-Boc-quinoline | 98 |

| Ethyl carbamate quinoline | TCCA | 5-chloro-ethyl carbamate quinoline | 97 |

TCCA: Trichloroisocyanuric acid, TBCA: Tribromoisocyanuric acid, Boc: tert-Butoxycarbonyl

Selective Chlorination Strategies

The introduction of a chlorine atom at the C4 position of the quinoline ring is a common transformation in the synthesis of many biologically active molecules. This is often achieved by the chlorination of a 4-hydroxyquinoline (or its tautomeric 4-quinolone) precursor. A widely used method involves treating the 4-hydroxyquinoline with phosphorus oxychloride (POCl₃), often in the presence of a base or a catalyst. mdpi.com

For instance, substituted 4-hydroxyquinolines, which can be synthesized from anilines and diethyl 2-(ethoxymethylene)malonate via the Gould-Jacobs reaction, are readily converted to their 4-chloro counterparts using phosphorus oxychloride. nih.gov This transformation is a key step in the synthesis of various functionalized quinolines.

Furthermore, a novel one-pot synthesis of 4-chloroquinolines from N-aryl enaminones has been developed, utilizing bis(trichloromethyl) carbonate (BTC) and triphenylphosphine oxide (TPPO) to mediate a cascade reaction involving α-carbonylation, 6π-azaelectrocyclization, and dehydroxychlorination. wikipedia.org

Sequential Halogenation Approaches

The synthesis of 4-chloro-5-iodoquinoline would likely involve a sequential halogenation strategy. This could proceed via two primary routes:

Chlorination followed by Iodination: This would involve the synthesis of a 4-chloroquinoline precursor, followed by regioselective iodination at the C5 position. The success of this approach hinges on the ability to control the iodination step to favor the C5 position in the presence of a C4-chloro substituent.

Iodination followed by Chlorination: This route would begin with the synthesis of a 5-iodoquinoline (B175257) derivative. Subsequent chlorination would then need to be directed to the C4 position. This is often accomplished by first synthesizing a 5-iodo-4-hydroxyquinoline and then converting the hydroxyl group to a chloro group as described in the previous section.

Direct chlorination of quinoline in the presence of sulfuric acid and silver sulfate has been reported to yield a mixture of 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org Further chlorination of 5-chloroquinoline under these conditions leads to 5,8-dichloroquinoline. pjsir.org This suggests that direct chlorination of a 5-iodoquinoline might not be selective for the C4 position. Therefore, the route involving the synthesis and subsequent chlorination of a 5-iodo-4-hydroxyquinoline appears more plausible.

Quinoline Core Formation and Halogen Incorporation

The construction of the quinoline ring system itself is a fundamental aspect of synthesizing substituted quinolines. Several classic and modern synthetic methods allow for the incorporation of halogen atoms either before or after the cyclization process.

Cyclization Reactions from Anilines and Substituted Precursors

A common and versatile method for quinoline synthesis is the cyclization of appropriately substituted anilines. The Gould-Jacobs reaction, for example, utilizes the reaction of an aniline with an ethoxymethylenemalonic ester to form a 4-hydroxyquinoline derivative. wikipedia.org This reaction is effective for anilines with electron-donating groups at the meta-position. wikipedia.org Halogenated anilines can be employed in this reaction to produce halogenated 4-hydroxyquinolines, which can then be converted to the corresponding 4-chloro derivatives. researchgate.net

Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method allows for the synthesis of 3-haloquinolines in moderate to good yields under mild conditions. nih.gov While this method directly introduces a halogen at the 3-position, it highlights the potential of using pre-functionalized anilines for the synthesis of halogenated quinolines.

A transition-metal-free method for the construction of quinolines has also been reported through the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. nih.gov

Pfitzinger and Doebner Condensation Variants for Quinoline Synthesis

The Pfitzinger and Doebner reactions are classical methods for the synthesis of quinoline-4-carboxylic acids and their derivatives.

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The use of halogenated isatins in this reaction provides a route to quinolines with halogen substituents on the benzene (B151609) ring.

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. wikipedia.org This reaction can be performed with halogen-substituted anilines to produce the corresponding halogenated quinoline-4-carboxylic acids. nih.govacs.org A modified Doebner hydrogen-transfer reaction has been developed that is effective for anilines possessing electron-withdrawing groups, which typically give low yields in the conventional Doebner reaction. nih.gov

Table 2: Examples of Doebner Reaction with Substituted Anilines

| Aniline | Aldehyde | Product | Yield (%) |

| 4-Fluoroaniline | Benzaldehyde | 6-Fluoro-2-phenylquinoline-4-carboxylic acid | 85 |

| 4-Chloroaniline | Benzaldehyde | 6-Chloro-2-phenylquinoline-4-carboxylic acid | 82 |

| 4-Bromoaniline | Benzaldehyde | 6-Bromo-2-phenylquinoline-4-carboxylic acid | 78 |

| 3-Chloroaniline | Benzaldehyde | 7-Chloro-2-phenylquinoline-4-carboxylic acid | 80 |

These quinoline-4-carboxylic acids can then undergo further transformations, such as decarboxylation and halogenation, to arrive at the desired dihaloquinoline.

Application of Conrad-Limpach Synthesis to Haloquinolines

The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines, which are crucial intermediates in the synthesis of 4-chloroquinolines. synarchive.comwikipedia.org The reaction involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate, which is then cyclized at high temperatures to yield a 4-quinolone. synarchive.comwikipedia.org Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), converts the 4-hydroxyquinoline to the corresponding 4-chloroquinoline. google.com

For the synthesis of a halo-substituted quinoline like this compound, the Conrad-Limpach reaction would necessitate the use of a halogenated aniline as a starting material. Specifically, to introduce the iodine at the 5-position, a 2-halo-4-iodoaniline could potentially be employed. The general steps are outlined below:

Condensation: An appropriately substituted aniline reacts with a β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate. synarchive.com

Cyclization: The enamine undergoes thermal cyclization at temperatures around 250 °C to form the 4-hydroxyquinoline ring system. synarchive.com The use of high-boiling point solvents is often necessary to achieve the required temperature for this step. nih.gov

Chlorination: The resulting 4-hydroxyquinoline derivative is then treated with a chlorinating agent like phosphorus oxychloride to yield the 4-chloroquinoline. google.com

A modified Conrad-Limpach reaction has been utilized in the synthesis of a 7:1 mixture of regioisomeric quinolones using 3-bromo-5-trifluoromethyl aniline and 4,4,4-trifluoroacetoacetate in polyphosphoric acid at 120 °C. nih.gov While this demonstrates the applicability of the method to halogenated anilines, the specific synthesis of 5-iodo-4-quinolones via this route is not extensively detailed in the available literature. One of the challenges in applying this method for this compound would be the availability and stability of the requisite 2-chloro-4-iodoaniline or a similar precursor under the high-temperature cyclization conditions.

Advanced Synthetic Techniques for this compound Construction

Modern synthetic chemistry offers a range of advanced techniques that provide greater efficiency, selectivity, and functional group tolerance compared to classical methods. These techniques are applicable to the synthesis of complex heterocyclic compounds like this compound.

Utilization of Organometallic Reagents (e.g., Lithium, Magnesium, Zinc) in Functionalization

Organometallic reagents are powerful tools for the functionalization of heterocyclic rings. For the synthesis of this compound, these reagents could be used to introduce one of the halogen atoms onto a pre-existing chloro- or iodoquinoline core.

Organolithium Reagents: These are highly reactive nucleophiles and strong bases. acs.org Their application in the synthesis of dihaloquinolines could involve lithium-halogen exchange followed by quenching with an electrophilic halogen source. For instance, a bromo- or iodo-substituted 4-chloroquinoline could undergo lithium-halogen exchange with an organolithium reagent like n-butyllithium, followed by reaction with an iodinating agent to introduce the iodine at the desired position.

Organomagnesium Reagents (Grignard Reagents): Grignard reagents are another class of important organometallic compounds used in C-C bond formation and functionalization. The halogen-magnesium exchange reaction is a key method for preparing functionalized Grignard reagents. This could be applied to a dihaloquinoline precursor where one halogen undergoes exchange to form a Grignard reagent, which can then be reacted with an electrophile.

Organozinc Reagents: Organozinc reagents are generally less reactive than their lithium and magnesium counterparts, which can allow for greater functional group tolerance. rsc.org They are often used in palladium-catalyzed cross-coupling reactions. The direct insertion of zinc into organohalides can be facilitated by activating agents. rsc.org For a dihaloquinoline synthesis, an organozinc reagent could be prepared from a halo-substituted quinoline and then coupled with another halogen source under palladium catalysis.

A general representation of the functionalization of a haloquinoline using an organometallic approach is shown in the table below.

| Organometallic Reagent | General Reaction Scheme | Potential Application for this compound |

| Organolithium | R-X + 2 Li → R-Li + LiX | Introduction of iodine via lithium-halogen exchange on a bromo-4-chloroquinoline followed by iodination. |

| Organomagnesium | R-X + Mg → R-MgX | Formation of a Grignard reagent from a halo-4-chloroquinoline for subsequent reactions. |

| Organozinc | R-X + Zn → R-ZnX | Preparation of a zincated 4-chloroquinoline for Negishi cross-coupling. |

Palladium-Catalyzed Synthetic Routes to Dihaloquinolines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.orgnih.gov Reactions such as the Suzuki, Negishi, and Sonogashira couplings are widely used.

For the synthesis of dihaloquinolines, palladium catalysis can be employed in several ways. One approach involves the cross-coupling of a dihaloquinoline with a suitable coupling partner. For instance, a palladium catalyst could facilitate the coupling of an organometallic reagent with a dihaloquinoline, leading to a more complex substituted quinoline.

In the context of this compound, a plausible palladium-catalyzed approach would be the Sonogashira coupling. For example, a 2-iodoaniline derivative could be coupled with a terminal alkyne under palladium catalysis, followed by a cyclization step to form the quinolone ring. rsc.orgnih.gov Subsequent chlorination would yield the desired product. The synthesis of 4-quinolones via a carbonylative Sonogashira cross-coupling of 2-iodoanilines and alkynes using molybdenum hexacarbonyl as a solid source of CO has been reported, with palladium catalysis being crucial for the cyclization. nih.gov

The table below summarizes some relevant palladium-catalyzed reactions that could be adapted for the synthesis of dihaloquinolines.

| Reaction Name | Description | Potential Application |

| Suzuki Coupling | Cross-coupling of an organoboron compound with an organic halide. nobelprize.org | Coupling of a boronic acid derivative with a dihaloquinoline. |

| Negishi Coupling | Cross-coupling of an organozinc compound with an organic halide. nobelprize.org | Coupling of a zincated quinoline with a halogen source. |

| Sonogashira Coupling | Cross-coupling of a terminal alkyne with an aryl or vinyl halide. rsc.org | Synthesis of the quinoline core from a haloaniline and an alkyne. |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov The use of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds.

In the context of dihaloquinoline synthesis, microwave heating can be applied to various steps, including the initial cyclization and subsequent functionalization reactions. For example, the synthesis of 2,4-dichloroquinolines has been achieved in a one-pot microwave-assisted reaction of anilines with malonic acid in the presence of phosphorus oxychloride. asianpubs.org This approach significantly reduces the reaction time.

Microwave-assisted synthesis of 4-quinolones from 2-iodoanilines and alkynes using molybdenum hexacarbonyl as a CO source has also been reported, with the reaction being completed in 20 minutes at 120 °C. nih.gov Furthermore, microwave irradiation has been successfully employed for the N-arylation of 4-chloroquinazolines, a related heterocyclic system, demonstrating its utility in functionalizing chloro-substituted N-heterocycles. nih.gov

The benefits of microwave assistance in these synthetic steps are summarized below:

| Reaction Step | Conventional Method | Microwave-Assisted Method |

| Quinolone Synthesis | Long reaction times, often at high temperatures. | Rapid synthesis (e.g., 20 minutes), potentially at lower bulk temperatures. nih.gov |

| Dichloroquinoline Synthesis | Multi-step, lengthy procedures. | One-pot synthesis with significantly reduced reaction time (e.g., 50 seconds). asianpubs.org |

| N-arylation | Can require harsh conditions and long reaction times. | Faster and more efficient reactions. nih.gov |

Continuous Flow Methodologies in Halogenated Quinoline Preparation

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and precise control over reaction parameters such as temperature, pressure, and reaction time. vapourtec.comnih.gov These features make it an attractive platform for the synthesis of fine chemicals and active pharmaceutical ingredients.

The synthesis of quinolines and their derivatives has been successfully adapted to continuous flow systems. For instance, a continuous photochemical process has been developed for the synthesis of a series of quinoline products via an alkene isomerization and cyclocondensation cascade. vapourtec.com This method allows for the generation of various substituted quinolines in high yields.

While a specific continuous flow synthesis of this compound is not documented, the principles of flow chemistry can be applied to its preparation. For example, a key halogenation or cyclization step could be performed in a flow reactor to enhance reaction efficiency and safety. The synthesis of quinoline compounds from nitroarenes in an ethanol/water system using a Ru-Fe/γ-Al₂O₃ catalyst in a fixed-bed flow reactor has been demonstrated as a green and continuous method. bohrium.com

The potential application of continuous flow technology to the synthesis of halogenated quinolines is highlighted by the following advantages:

Enhanced Safety: Better control over exothermic reactions and the handling of hazardous reagents.

Improved Efficiency: Precise control of residence time and temperature can lead to higher yields and selectivity.

Scalability: The continuous nature of the process allows for easier scaling from laboratory to industrial production.

Reactivity and Mechanistic Investigations of 4 Chloro 5 Iodoquinoline

Differential Reactivity of Halogen Substituents (Chlorine vs. Iodine)

The reactivity of the chlorine and iodine substituents on the quinoline (B57606) core is markedly different, a characteristic that is exploited in various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the C-4 position is generally more susceptible to displacement than the iodine atom at the C-5 position. The C-4 and C-2 positions of the quinoline ring are electron-deficient and thus activated for nucleophilic attack. researchgate.net This heightened reactivity of the C-4 chloro group allows for its selective replacement by nucleophiles. For instance, acid-mediated halogen exchange with sodium iodide can selectively replace the chlorine at C-4 to yield 4,7-diiodoquinoline from 4,7-dichloroquinoline, demonstrating the enhanced reactivity of the C-4 position towards nucleophilic substitution. researchgate.net

The general leaving group order in SNAr reactions is typically F > NO2 > Cl ≈ Br > I. rsc.org However, the specific electronic environment of the quinoline ring system modifies this trend. The electron-withdrawing nature of the quinoline nitrogen activates the C-2 and C-4 positions, making the attached chlorine a good leaving group in the presence of a suitable nucleophile.

Chemoselective Reactivity Patterns in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the reactivity order of halogens is inverted compared to SNAr reactions, with the C-I bond being significantly more reactive than the C-Cl bond. researchgate.netnih.gov This chemoselectivity is attributed to the difference in bond dissociation energies (Ar-I < Ar-Br < Ar-Cl), which makes the oxidative addition of the palladium catalyst to the C-I bond the favored initial step. researchgate.netnih.gov This principle allows for the selective functionalization at the C-5 position, leaving the C-4 chloro group intact for subsequent transformations. researchgate.net This selective reactivity enables a stepwise approach to the synthesis of di-substituted quinolines. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of 4-chloro-5-iodoquinoline, offering a versatile platform for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds. In the case of dihaloquinolines, the greater reactivity of the C-I bond allows for selective arylation or heteroarylation at this position. researchgate.netnih.gov For example, the reaction of 4-chloro-6-iodoquinoline (B1313714) with arylboronic acids selectively substitutes the iodine atom. researchgate.net The choice of catalyst and reaction conditions can be tuned to achieve either mono- or diarylation. While standard conditions often favor monosubstitution at the iodine-bearing carbon, the use of more active catalysts or harsher conditions can facilitate the subsequent coupling at the less reactive C-Cl bond. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Dihaloquinolines

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-6-iodoquinoline | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Chloro-6-arylquinoline | High | researchgate.net |

| 2-Aryl-4-chloro-3-iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2,3-Diaryl-4-chloroquinoline | Moderate | nih.gov |

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid (excess) | PdCl₂(PPh₃)₂ / PCy₃ | 2,3,4-Triarylquinoline | Good | nih.gov |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the introduction of alkyne moieties and, similar to the Suzuki-Miyaura reaction, demonstrates high chemoselectivity for the C-I bond over the C-Cl bond in dihaloquinolines. researchgate.netlibretexts.org This allows for the regioselective synthesis of 5-alkynyl-4-chloroquinolines in high yields. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org The resulting alkynylated quinolines are versatile intermediates for further synthetic elaborations. beilstein-journals.org

Table 2: Chemoselective Sonogashira Coupling of Dihaloquinolines

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-6-iodoquinoline | Terminal alkyne | Pd catalyst / CuI | 6-Alkynyl-4-chloroquinoline | 90-100% | researchgate.net |

| 2-Aryl-4-chloro-3-iodoquinoline | Terminal alkyne | Pd catalyst / CuI | 2-Aryl-3-alkynyl-4-chloroquinoline | High | researchgate.net |

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a key method for the formation of carbon-nitrogen bonds. Research has shown that tandem inter- and intramolecular Pd-catalyzed amination protocols can be applied to dihaloquinolines like 4-chloro-3-iodoquinoline (B1365794), reacting with various aminohetarenes to produce novel heterocyclic systems. researchgate.net These reactions can proceed in a domino fashion, involving an initial intermolecular C-N coupling followed by an intramolecular cyclization. chim.it For instance, the coupling of 4-chloro-3-iodoquinoline with 2-aminopyridines can lead to the formation of quinoline-fused heterocycles. researchgate.net

Furthermore, copper-catalyzed amination reactions have been developed as an alternative for the synthesis of primary aminoquinolines from iodoquinolines, utilizing formamide (B127407) as an in-situ source of ammonia (B1221849). rsc.org This method has been successfully applied to substrates like 7-chloro-4-iodoquinoline. rsc.org

Copper-Catalyzed Reactions and Their Scope

Copper-catalyzed reactions offer a powerful tool for the functionalization of haloquinolines, including this compound. These reactions are particularly effective for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

One notable application is the copper-catalyzed amination of iodoquinolines. For instance, primary aminoquinolines can be synthesized from iodoquinolines using copper(I) iodide as a catalyst, with formamide serving as both the solvent and an in-situ source of ammonia. rsc.org This method is advantageous due to the use of inexpensive and readily available reagents. rsc.org The reaction proceeds efficiently under sealed conditions to maintain the concentration of ammonia in the solution. rsc.org

The scope of copper-catalyzed reactions extends to the formation of C-C bonds. For example, the Sonogashira reaction, a cross-coupling of terminal alkynes with aryl or heteroaryl halides, is co-catalyzed by a copper(I) salt. thieme-connect.de This reaction is instrumental in creating C(sp²)–C(sp) bonds. thieme-connect.de

Furthermore, copper catalysts have been employed in radical carboamination reactions. A novel method utilizes Cu(CH3CN)4PF6 to catalyze the reaction of 8-aminoquinoline-oriented buteneamides with chloroform (B151607), yielding 4-(2,2,2-trichloroethyl)-β-lactams. d-nb.info Mechanistic studies suggest that this reaction proceeds through a Cu(I)/Cu(II)/Cu(III) catalytic cycle involving a free radical mechanism. d-nb.info

The development of three-component annulation reactions catalyzed by copper has enabled the synthesis of functionalized 2-quinolones. nih.gov This cascade reaction involves an SN2 reaction, a Knoevenagel condensation, and a C–N bond formation, demonstrating the versatility of copper catalysis in constructing complex heterocyclic scaffolds. nih.gov

The following table summarizes key copper-catalyzed reactions involving quinoline derivatives:

| Reaction Type | Catalyst System | Substrates | Product Type | Ref |

| Amination | CuI / Formamide | Iodoquinolines | Primary Aminoquinolines | rsc.org |

| Sonogashira Coupling | [Pd(PPh3)4] / CuI | 4-Chloro-3-iodoquinoline, Phenylacetylene | 1,2-Disubstituted Pyrrolo[3,2-c]quinolines | thieme-connect.de |

| Radical Carboamination | Cu(CH3CN)4PF6 / DTBP | 8-Aminoquinoline-oriented buteneamides, Chloroform | 4-(2,2,2-trichloroethyl)-β-lactams | d-nb.info |

| Three-Component Annulation | Cu powder / 2-Picolinic acid | 2-Bromoacylarenes, 2-Iodoacetamide, Nucleophiles | Functionalized 2-Quinolones | nih.gov |

C-H Functionalization Strategies in Quinoline Derivatization

Direct C-H functionalization is a highly atom- and step-economical strategy for modifying the quinoline core. polyu.edu.hk Various metal-catalyzed methods have been developed to achieve site-selective functionalization of quinoline's C-H bonds. mdpi.com

Nickel-catalyzed reactions have shown promise for the C3-selective functionalization of quinolines at room temperature without the need for a directing group. polyu.edu.hk The proposed mechanism involves the 1,4-addition of a nickel hydride species to the quinoline, forming a 1,4-dihydroquinoline (B1252258) intermediate. This intermediate then undergoes nucleophilic attack by an external electrophile, followed by oxidative aromatization to yield the C3-functionalized product. polyu.edu.hk

Palladium catalysis is another powerful tool for C-H functionalization. For instance, a heteroatom-guided approach allows for the regioselective C-3 palladation of quinolines, followed by arylation with aryl boronic acids to produce 3-aryl-N-acyl-1,2-dihydroquinolines. researchgate.net

Remote C-H activation at the C5 position of 8-aminoquinolines has been achieved through copper-catalyzed radical cross-coupling reactions. wiley.com This method allows for the introduction of various functional groups, including sulfonyl, bromo, and iodo moieties, at the C5 position under mild conditions. wiley.com Mechanistic studies suggest a single-electron-transfer process generates a sulfonyl radical, initiating the cross-coupling. wiley.com

The table below outlines different C-H functionalization strategies for quinoline derivatives:

| Position | Catalyst | Strategy | Functional Group Introduced | Ref |

| C3 | Nickel | 1,4-Addition/Nucleophilic Attack | Thioether, Alkyl, Aryl, Acyl, Phosphoryl | polyu.edu.hk |

| C3 | Palladium | Heteroatom-Guided Palladation | Aryl | researchgate.net |

| C5 | Copper | Radical Cross-Coupling | Sulfonyl, Bromo, Iodo, etc. | wiley.com |

Intramolecular Cyclization Pathways for Novel Heterocyclic Architectures

The strategic placement of reactive functional groups on the this compound scaffold enables intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems.

A notable example is the synthesis of pyrrolo[3,2-c]quinolines. Starting from 4-chloro-3-iodoquinoline, a Sonogashira reaction with a terminal alkyne followed by an intramolecular cyclization can yield 1,2-disubstituted pyrrolo[3,2-c]quinolines. thieme-connect.de Similarly, palladium-catalyzed tandem inter- and intramolecular amination of 4-chloro-3-iodoquinoline with various aminohetarenes has been used to synthesize complex tetra- and pentacyclic systems. researchgate.netacs.org This domino process, facilitated by a palladium catalyst, results in the formation of quinoline-fused heterocycles in moderate to good yields. acs.org

Intramolecular Heck coupling is another valuable strategy. For example, the cyclization of 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one, catalyzed by PdBr2 with AcOK as the base, produces 2-chloro-isoindolo[2,1-a]quinoline-5(11H)-one. nih.gov

Furthermore, heating N-substituted anilines with N-chlorosuccinimide and subsequently with methyl 1H-indole-3-carboxylate, followed by reflux in diphenyl ether, leads to intramolecular cyclization to form tetracyclic ketones. These can then be chlorinated to yield 11-chloroneocryptolepines. nih.gov

The following table provides examples of intramolecular cyclization reactions for synthesizing novel heterocyclic architectures:

| Starting Material | Reaction Type | Catalyst/Reagents | Product | Ref |

| 4-Chloro-3-iodoquinoline | Tandem Inter- and Intramolecular Amination | Palladium catalyst | Quinoline-fused heterocycles | researchgate.netacs.org |

| 1-(2-Bromobenzyl)-7-chloroquinolin-4(1H)-one | Intramolecular Heck Coupling | PdBr2 / AcOK | 2-Chloro-isoindolo[2,1-a]quinoline-5(11H)-one | nih.gov |

| N-Methyl-anilines and Methyl 1H-indole-3-carboxylate | Intramolecular Cyclization | NCS, Diphenyl ether | 11-Chloroneocryptolepines | nih.gov |

Influence of Reaction Conditions and Ligand Design on Reactivity

The outcome and efficiency of reactions involving this compound are highly dependent on the reaction conditions and the choice of ligands for the metal catalyst.

In copper-catalyzed amination reactions, the reaction vessel's setup (open vs. sealed) significantly impacts the yield. A sealed vessel maintains a higher concentration of ammonia, leading to a better yield of the primary aminoquinoline. rsc.org

For palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 2-aryl-4-chloro-3-iodoquinolines, the choice of phosphine (B1218219) ligand is crucial. The use of tricyclohexylphosphine (B42057) allows for the one-pot synthesis of 2,3,4-triarylquinolines by facilitating the sequential substitution of both the iodo and chloro groups. nih.gov In contrast, using tetrakis(triphenylphosphine)palladium(0) primarily leads to the substitution of the more reactive iodo group. nih.gov

Ligand design is also critical in copper-catalyzed enantioconvergent radical cross-coupling reactions. The development of chiral anionic ligands can tune the reducing capability of the copper catalyst, which is essential for initiating the reaction with racemic alkyl halides under thermal conditions. nih.gov

In the context of aminocarbonylation of 6-iodoquinoline (B82116), both the ligand and carbon monoxide pressure strikingly affect the selectivity. Using a Pd(OAc)2/2 PPh3 catalyst system under 40 bar of CO pressure favors the formation of double-carbonylated products. mdpi.com

The table below highlights the influence of reaction conditions and ligands on specific reactions:

| Reaction | Parameter | Influence | Ref |

| Copper-catalyzed Amination | Reaction Vessel | Sealed vessel increases yield by maintaining ammonia concentration. | rsc.org |

| Suzuki-Miyaura Cross-Coupling | Ligand | Tricyclohexylphosphine enables one-pot trisubstitution; Triphenylphosphine favors monosubstitution. | nih.gov |

| Copper-catalyzed Radical Cross-Coupling | Ligand | Chiral anionic ligands tune the reducing capability of the copper catalyst. | nih.gov |

| Palladium-catalyzed Aminocarbonylation | Ligand and CO Pressure | Pd(OAc)2/2 PPh3 and high CO pressure favor double carbonylation. | mdpi.com |

Spectroscopic and Advanced Structural Characterization of 4 Chloro 5 Iodoquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 4-chloro-5-iodoquinoline derivatives. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed insight into the electronic environment of individual atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For substituted quinolines, the aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants are highly sensitive to the nature and position of substituents on the quinoline (B57606) ring.

In the case of 5-iodoquinoline (B175257) derivatives, such as 8-chloro-5-iodoquinoline-3,4-diamine, the protons on the quinoline core exhibit distinct signals. For this specific diamine derivative, the proton at position 2 (H-2) appears as a singlet at δ 8.42 ppm, while the H-6 and H-7 protons show coupling with a constant (J) of 5.6 Hz, resonating in the δ 7.8–8.1 ppm range. researchgate.net For isomers like 4-chloro-8-iodoquinoline, the quinoline protons are observed in a broad range of δ 6.97–9.09 ppm.

Detailed analysis of a related compound, 4,7-dichloro-3-iodoquinoline, shows distinct signals that aid in understanding the proton environments. In a DMSO-d₆ solvent, the spectrum displays signals at δ 8.92 (d, J = 4.0 Hz, 1H, H-2), δ 8.45 (d, J = 8.8 Hz, 1H, H-5), δ 8.02 (dd, J = 8.8, 2.0 Hz, 1H, H-6), and δ 7.89 (d, J = 2.0 Hz, 1H, H-8). vulcanchem.com These values provide a reference for predicting the spectral features of this compound.

Table 1: Representative ¹H NMR Data for Substituted Chloro-Iodo-Quinolines

| Compound | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | Solvent |

|---|---|---|---|---|---|---|---|

| 8-Chloro-5-iodoquinoline-3,4-diamine | 8.42 (s) | - | - | 7.8-8.1 | 7.8-8.1 | - | Not Specified |

| 4,7-Dichloro-3-iodoquinoline | 8.92 (d) | - | 8.45 (d) | 8.02 (dd) | - | 7.89 (d) | DMSO-d₆ |

| 5-Chloro-7-iodo-8-isopropoxy-quinoline | 8.93 (dd) | 7.74 (dd) | - | 8.00 (d) | - | - | CDCl₃ |

Note: Data extracted from studies on derivatives. The exact shifts for this compound may vary.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are influenced by the electronegativity of attached substituents and their position on the quinoline ring.

For instance, in the derivative 8-(benzyloxy)-5-chloro-7-iodoquinoline, the carbon atoms of the quinoline ring can be fully assigned using ¹³C NMR. rsc.org Similarly, for 1-chloro-8-iodo-isoquinoline, an isomer of the quinoline system, the C-1 and C-8 carbons attached to the halogens resonate at δ 154.2 and δ 142.7 ppm, respectively, with other aromatic carbons appearing between δ 136.5 and 122.3 ppm. vulcanchem.com The deshielding effect of the electronegative chlorine and iodine atoms is evident in these downfield shifts. In derivatives like ethyl 4-chloro-8-iodoquinoline-3-carboxylate, the carbon bearing the iodine substituent (C-6 in that specific naming) was found at 96.73 ppm.

Table 2: Representative ¹³C NMR Data for Halogenated Quinolines/Isoquinolines

| Compound | C-Cl (ppm) | C-I (ppm) | Aromatic Carbons (ppm) | Solvent |

|---|---|---|---|---|

| 1-Chloro-8-iodo-isoquinoline | 154.2 | 142.7 | 122.3 - 136.5 | CDCl₃ |

| Ethyl 4-chloro-8-iodoquinoline-3-carboxylate | --- | 96.73 (at C-6) | --- | Not Specified |

Note: Data from related structures used for illustrative purposes.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of this compound and its derivatives. The molecular formula of this compound is C₉H₅ClIN, corresponding to a molecular weight of 289.50 g/mol and a monoisotopic mass of approximately 288.915525 Da. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can validate this molecular formula with high accuracy.

In the analysis of derivatives, such as 4,7-dichloro-3-iodoquinoline, electrospray ionization (ESI) mass spectrometry typically shows a prominent protonated molecular ion peak [M+H]⁺. For this dichlorinated analog, the peak appears at an m/z of 323.9. vulcanchem.com The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) further aids in the identification of chlorine-containing fragments and the parent ion. Fragmentation analysis can provide additional structural information by revealing the patterns of bond cleavage under ionization, although many quinoline systems show a stable molecular ion.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including FT-IR, is used to identify the functional groups present in a molecule and to study its conformational properties based on the vibrational modes of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a quinoline derivative displays characteristic absorption bands corresponding to different vibrational modes. A detailed study on 5-chloro-7-iodoquinolin-8-ol, a closely related derivative, provides a strong basis for assigning the vibrational frequencies of this compound. sid.ir

The key vibrational regions include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the quinoline ring's C=C and C=N bonds are observed in the 1600-1400 cm⁻¹ region. These bands are characteristic of the aromatic heterocyclic system.

C-Cl stretching: The C-Cl stretching vibration is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

C-I stretching: The C-I stretching mode occurs at lower wavenumbers, typically below 600 cm⁻¹, due to the heavy mass of the iodine atom.

In a study of various substituted quinolines, IR spectra were recorded to confirm their structures, with data reported in cm⁻¹. rsc.org For ethyl 4-chloro-7-iodoquinoline-3-carboxylate, FT-IR spectroscopy was used alongside other techniques for a full structural and vibrational characterization. researchgate.net

Table 3: Predicted FT-IR Vibrational Assignments for this compound based on Derivatives

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| > 3000 | Aromatic C-H stretching |

| 1600 - 1400 | C=C and C=N ring stretching |

| 1400 - 1000 | In-plane C-H bending |

| 800 - 600 | C-Cl stretching |

Note: These are generalized regions based on data from related compounds like 5-chloro-7-iodoquinolin-8-ol. sid.ir

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. In the study of quinoline derivatives, FT-Raman spectroscopy, often complemented by computational methods like Density Functional Theory (DFT), offers significant insights into their molecular vibrations. uantwerpen.besid.ir

For instance, the FT-Raman spectrum of 5-Chloro-7-iodoquinolin-8-ol, a related compound, has been recorded and analyzed in detail. sid.ir The experimental spectra are often compared with spectra simulated using quantum chemical calculations to provide a thorough assignment of the observed vibrational bands. uantwerpen.besid.ir This comparative analysis aids in the precise identification of characteristic group frequencies, such as the stretching and bending modes of the quinoline core and the vibrations of the carbon-halogen bonds.

Researchers have utilized FT-Raman spectroscopy to study various quinoline derivatives, with spectra typically recorded using a Nd:YAG laser for excitation. uantwerpen.be The detailed interpretation of these spectra, supported by potential energy distribution (PED) calculations, allows for the assignment of specific vibrational modes to different parts of the molecule. sid.ir

| Technique | Application to Quinoline Derivatives | Key Findings |

| FT-Raman Spectroscopy | Investigation of molecular vibrational modes. | Provides a "fingerprint" spectrum for compound identification and structural elucidation. |

| Comparison with DFT calculations. | Enables detailed assignment of vibrational frequencies to specific molecular motions. uantwerpen.besid.ir |

X-ray Crystallography for Solid-State Molecular Structure Determination

The process involves growing single crystals of the compound, which are then irradiated with X-rays. The resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined. For example, the crystal structure of 2,3,4-tris(4-fluorophenyl)quinoline, a derivative synthesized from a 4-chloro-3-iodoquinoline (B1365794) precursor, was confirmed by X-ray diffraction. mdpi.com This analysis revealed that the compound crystallizes in the triclinic space group P-1, and provided detailed information about its molecular geometry. mdpi.com

In the study of various quinoline derivatives, X-ray crystallography has been instrumental in:

Confirming the planar nature of the quinoline core. vulcanchem.com

Determining the positions of halogen substituents relative to the aromatic plane. vulcanchem.com

Elucidating intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The structural data obtained from X-ray crystallography is often used to validate and refine computational models. vulcanchem.com

| Parameter | Compound: 2,3,4-tris(4-fluorophenyl)quinoline (3f) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.2571(2) |

| b (Å) | 13.2887(2) |

| c (Å) | 16.7681(3) |

| α (°) | 103.289(1) |

| β (°) | 99.454(1) |

| γ (°) | 96.939(1) |

Data derived from a study on the synthesis of 2,3,4-triarylquinolines. mdpi.com

Other Characterization Techniques

Beyond FT-Raman spectroscopy and X-ray crystallography, a suite of other analytical techniques is essential for the comprehensive characterization of this compound and its derivatives.

Elemental Analysis: This technique determines the elemental composition of a compound, providing the percentage of each element present. It is a fundamental method used to confirm the empirical formula of a newly synthesized compound. For halogenated quinolines, elemental analysis verifies the presence and relative amounts of carbon, hydrogen, nitrogen, chlorine, and iodine.

Powder X-ray Diffraction (PXRD): While single-crystal X-ray diffraction provides detailed structural information, PXRD is used to analyze polycrystalline materials. ucmerced.edu It is a versatile, non-destructive method for identifying crystalline phases by comparing the experimental diffraction pattern to a database of known patterns. ucmerced.edu For quinoline derivatives, PXRD can be used to identify crystalline byproducts and to confirm the phase purity of a synthesized sample.

These techniques, in conjunction with others such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provide a complete picture of the chemical identity and purity of this compound derivatives. vulcanchem.com

| Technique | Purpose | Information Obtained |

| Elemental Analysis | To determine the elemental composition. | Percentage of C, H, N, Cl, I, confirming the empirical formula. |

| Powder X-ray Diffraction (PXRD) | To analyze polycrystalline materials. | Phase identification and purity assessment. ucmerced.edu |

Theoretical and Computational Chemistry Studies on 4 Chloro 5 Iodoquinoline

Quantum Chemical Calculations for Molecular Geometry and Energetics

Density Functional Theory (DFT) Applications

No specific studies applying DFT methods to determine the molecular geometry and energetics of 4-Chloro-5-iodoquinoline were found. Such studies would typically involve geometry optimization to find the most stable conformation and calculation of thermodynamic properties.

Ab Initio Methods (e.g., Hartree-Fock)

Information regarding the use of ab initio methods like Hartree-Fock for the analysis of this compound is not available. These methods would provide a fundamental, though computationally intensive, approach to understanding its electronic structure and energy.

Electronic Structure Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

A characterization of the HOMO and LUMO frontier orbitals for this compound, which is crucial for understanding its reactivity and electronic transitions, has not been reported. Analysis would typically include the visualization of orbital distributions and the calculation of the HOMO-LUMO energy gap.

Natural Bond Orbital (NBO) Analysis

There are no available NBO analyses for this compound. This type of analysis would offer insights into intramolecular bonding, orbital interactions, and charge delocalization by examining the interactions between filled donor and empty acceptor orbitals.

Charge Transfer Dynamics within the Molecular Framework

Specific studies on the intramolecular charge transfer dynamics for this compound are absent from the literature. This analysis would investigate how electron density is redistributed upon electronic excitation, a key factor in the molecule's photophysical properties.

Conformational Analysis and Energetic Landscapes

The conformational flexibility of a molecule is a critical determinant of its physical, chemical, and biological properties. For quinoline (B57606) derivatives, conformational analysis often revolves around the rotational barriers of substituents attached to the quinoline core. In the case of this compound itself, the quinoline ring system is rigid, and the primary focus of conformational analysis would be on any flexible substituents, if present.

In the absence of direct computational studies on the conformational landscape of this compound, we can draw parallels from detailed studies on structurally related compounds. For instance, a comprehensive conformational analysis was performed on ethyl 4-chloro-7-iodoquinoline-3-carboxylate (CIQC) using Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory. This study provides a valuable framework for understanding how substituents on the quinoline ring influence its energetic landscape.

The study on CIQC identified four main conformers arising from the rotation of the ester group. The relative energies of these conformers were found to be very close, with the most stable conformer being the one where the carbonyl oxygen and the chlorine atom are oriented towards the same side. A potential energy surface scan, a computational technique where the energy of the molecule is calculated as a function of one or more internal coordinates (like dihedral angles), can be employed to map out the energetic landscape and identify stable conformers and the transition states connecting them. q-chem.comresearchgate.net

Table 1: Calculated Relative Energies of Conformers for a Related Quinoline Derivative (ethyl 4-chloro-7-iodoquinoline-3-carboxylate) This table is based on data for a structurally similar compound and is presented for illustrative purposes.

| Conformer | Relative Energy (kJ/mol) |

|---|---|

| sa | 0.00 |

| sg | 0.43 |

| aa | 0.61 |

| ag | 0.92 |

Data sourced from a study on ethyl 4-chloro-7-iodoquinoline-3-carboxylate.

For this compound, which lacks a flexible side chain, the molecule is expected to be largely planar with a single low-energy conformation. Any significant energetic considerations would arise from its interactions with other molecules or a solvent environment, which can be modeled using molecular dynamics simulations.

Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry provides powerful methods for predicting and interpreting various spectroscopic data, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and UV-Visible spectra. These predictions are invaluable for confirming molecular structures and understanding electronic properties.

Vibrational Spectroscopy (IR and Raman)

DFT calculations are widely used to compute the vibrational frequencies and intensities of molecules. uantwerpen.besid.ir These calculations can aid in the assignment of experimental IR and Raman spectra. For a molecule like this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to the stretching and bending modes of the quinoline ring, as well as the C-Cl and C-I bonds. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other theoretical approximations. uantwerpen.be

Table 2: Predicted Vibrational Frequencies for a Halogenated Quinolone Derivative This table presents illustrative data for a related compound, 5-Chloro-7-Iodoquinolin-8-ol, to demonstrate the nature of predicted vibrational modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3450 |

| C-H Stretch (aromatic) | 3050-3150 |

| C=C/C=N Stretch (ring) | 1400-1600 |

| C-Cl Stretch | 700-800 |

| C-I Stretch | 500-600 |

Illustrative data based on typical vibrational frequencies for similar structures. sid.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework has become a standard tool in chemical research. nih.gov For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions can be compared with experimental data to confirm the structure and assign specific resonances, which can sometimes be ambiguous, especially in complex substituted aromatic systems. usd.edu

Electronic Spectroscopy (UV-Visible)

Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. dergipark.org.trresearchgate.net For this compound, TD-DFT calculations would reveal the nature of the electronic transitions, such as π to π* transitions within the aromatic system. The calculated spectrum can help in understanding the electronic structure and the influence of the halogen substituents on the absorption properties.

Table 3: Illustrative TD-DFT Calculated Electronic Transitions for a Quinoline Derivative This table is based on data for a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, and is presented for illustrative purposes.

| Transition | Excitation Energy (eV) | Oscillator Strength |

|---|---|---|

| S0 → S1 | 3.50 | 0.02 |

| S0 → S2 | 3.75 | 0.00 |

| S0 → S3 | 4.10 | 0.25 |

Data sourced from a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergipark.org.tr

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, computational studies can provide valuable insights into its reactivity in various transformations, such as nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. researchgate.net

The presence of two different halogen atoms at positions 4 and 5 offers interesting possibilities for selective reactions. The C-I bond is generally more reactive than the C-Cl bond in cross-coupling reactions like the Suzuki-Miyaura or Sonogashira couplings. DFT calculations can be used to model the entire catalytic cycle of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This can help in understanding the factors that control the rate and selectivity of the reaction. diva-portal.org

For example, in a Suzuki-Miyaura coupling, computational studies could be used to determine the activation barriers for the oxidative addition of a palladium(0) catalyst to the C-I bond versus the C-Cl bond. This would provide a theoretical basis for the observed selectivity. Furthermore, the influence of ligands on the palladium catalyst and the nature of the boronic acid partner on the reaction energetics can also be investigated.

Similarly, for nucleophilic aromatic substitution reactions, computational methods can be used to model the formation of the Meisenheimer complex (the intermediate) and the associated transition states. The calculated activation energies for the substitution at the 4-position versus other positions would explain the regioselectivity of such reactions.

Applications of 4 Chloro 5 Iodoquinoline and Its Derivatives in Chemical Research

Role as Versatile Synthetic Intermediates and Building Blocks

The dual halogenation of 4-chloro-5-iodoquinoline, featuring a chlorine atom at the 4-position and an iodine atom at the 5-position, theoretically equips it for sequential and regioselective functionalization. The carbon-iodine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective substitution at the C-5 position, followed by subsequent modification at the C-4 position via nucleophilic aromatic substitution. While this reactivity pattern is well-exploited for other chloro-iodo-quinoline isomers, documented applications for the 4-chloro-5-iodo derivative are not prevalent in the reviewed literature.

Synthesis of Structurally Diverse Quinoline (B57606) Derivatives

The primary value of dihalogenated heterocycles lies in their capacity to undergo selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Negishi) and nucleophilic substitutions to build diverse molecular architectures. For many quinoline isomers, such as 4-chloro-8-iodoquinoline, these reactions are well-documented for creating complex derivatives. However, specific examples detailing the use of this compound to generate a broad range of structurally diverse quinoline derivatives are not extensively reported. One historical report notes the failure to synthesize the parent this compound scaffold from a substituted precursor, highlighting the synthetic challenges that may have historically limited its availability and subsequent use. publish.csiro.au

Precursors for Polycyclic Heteroaromatic Systems (e.g., pyrrolo[3,2-c]quinolines)

Polycyclic heteroaromatic systems are of great interest in materials science and medicinal chemistry. The synthesis of pyrrolo[3,2-c]quinolines, for instance, has been achieved through palladium-catalyzed heteroannulation strategies. researchgate.netresearchgate.net These syntheses often employ other quinoline isomers, such as 4-chloro-3-iodoquinoline (B1365794), as the starting synthon. thieme-connect.com The specific use of this compound as a direct precursor for the synthesis of pyrrolo[3,2-c]quinolines or similar fused polycyclic systems is not described in the available research, likely due to the aforementioned synthetic hurdles and potential steric constraints that would complicate intramolecular cyclization pathways.

Development of Functionalized Quinoline Libraries for High-Throughput Synthesis

The creation of compound libraries is a cornerstone of modern drug discovery, enabling high-throughput screening for biological activity. Methodologies for generating libraries of functionalized quinolines have been successfully developed, often starting from various iodo-substituted quinolines. worktribe.comnih.gov These approaches leverage the reactivity of the iodo-group for diversification. While the concept is well-established, there is no specific evidence in the literature of this compound being used as a foundational scaffold for the development of functionalized quinoline libraries for high-throughput synthesis.

Contributions to Medicinal Chemistry Research Scaffolds

Quinoline derivatives are integral to medicinal chemistry, with famous examples like chloroquine (B1663885) demonstrating their therapeutic potential. mdpi.comnih.gov The introduction of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties, making halogenated quinolines attractive scaffolds for drug design.

Design and Synthesis of Novel Bioactive Heterocycles

The synthesis of novel heterocycles with potential biological activity is a major focus of medicinal chemistry. mdpi.com Many iodo-quinoline derivatives have been synthesized and tested for antimicrobial and antifungal properties. nih.govsolubilityofthings.com For example, the related compound 5-chloro-7-iodoquinolin-8-ol (clioquinol) is known for its antifungal and antiprotozoal activity. ebi.ac.uk

While direct synthesis and biological evaluation of derivatives from this compound are scarce, computational studies have explored its potential. An in-silico study designed a library of hypothetical quinoline derivatives to evaluate their potential as inhibitors of Cytochrome P450 (CYP450) enzymes. wjpsonline.com One of the designed, though not synthesized, molecules was 7-chloro-5-iodoquinoline-8-carboxylic acid, which incorporates the core 5-iodoquinoline (B175257) structure.

Table 1: In-Silico Designed Derivative for Potential CYP450 Inhibition This table presents data for a computationally designed compound and does not represent a synthesized or empirically tested molecule.

| Compound Name | Molecular Formula | Exact Mass | Molecular Weight ( g/mol ) |

| 7-chloro-5-iodoquinoline-8-carboxylic acid | C₁₀H₅ClINO₂ | 332.9053 | 333.5097 |

Data sourced from an in-silico lead optimization study. wjpsonline.com

Studies on Enzyme Inhibition Mechanisms at the Molecular Level

Understanding how molecules interact with and inhibit enzymes is crucial for rational drug design. Various quinoline derivatives have been identified as enzyme inhibitors. For example, clioquinol (B1669181) is reported to inhibit enzymes involved in DNA replication and also functions as a proteasome inhibitor. ebi.ac.uk Other quinoline derivatives have been investigated as inhibitors of PI3 kinases and Mycobacterium tuberculosis enzymes. scispace.comgoogle.com

However, there are no specific research articles detailing molecular-level studies on the enzyme inhibition mechanisms of compounds directly synthesized from this compound. The potential of its derivatives as enzyme inhibitors, such as the computationally designed 7-chloro-5-iodoquinoline-8-carboxylic acid for CYP450, remains a theoretical concept pending synthesis and empirical validation. wjpsonline.com

Development of Investigational Quinoline-Based Scaffolds for Potential Biological Activities (e.g., antimalarial, antibacterial, antiviral) in a Research Context

The quinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. wiley.comnih.gov This structural motif is central to the design and synthesis of novel therapeutic agents. nih.govbiointerfaceresearch.com Researchers have extensively modified the quinoline core, including through halogenation, to explore and enhance its pharmacological potential against various diseases. biointerfaceresearch.com

Antimalarial Research: The 4-aminoquinoline (B48711) scaffold is historically significant in the development of antimalarial drugs, with chloroquine being a prime example. biointerfaceresearch.comnih.gov The emergence of drug-resistant malaria parasites has necessitated the development of new analogues. nih.gov Research focuses on modifying the 4-aminoquinoline structure to overcome resistance. nih.gov In this context, halogenated quinolines, such as 7-chloro-4-aminoquinoline derivatives, are fundamental building blocks. nih.govmdpi.com Synthetic pathways often involve halogenated intermediates; for instance, 4-chloro-3-iodoquinoline has been used as a precursor in the synthesis of more complex antimalarial quinolones. nih.gov The strategic placement of halogens on the quinoline ring is a key strategy in developing new compounds with potent antiplasmodial activity against both sensitive and resistant strains of the malaria parasite. nih.gov

Antibacterial Research: Derivatives of iodo-quinolines have demonstrated notable antimicrobial properties. In one study, a library of 6-iodo-substituted carboxy-quinolines was synthesized and tested for in vitro activity against various microbes, including Staphylococcus epidermidis and Klebsiella pneumoniae, suggesting that carboxy-quinoline derivatives bearing an iodine atom are promising scaffolds for developing new antimicrobial agents. mdpi.com Another related compound, 5-chloro-7-iodoquinolin-8-ol, also known as clioquinol, has established antibacterial and antifungal properties, inhibiting enzymes related to DNA replication. ebi.ac.uk

Antiviral Research: The antiviral potential of quinoline derivatives is an active area of investigation. Research into amodiaquine (B18356) analogs for activity against SARS-CoV-2 has involved the synthesis of 7-iodoquinoline (B1603053) derivatives. jst.go.jp Furthermore, a patent for an antiviral drug for severe fever with thrombocytopenia syndrome lists 4-chloro-7-iodoquinoline (B1366487) as a chemical compound of interest. google.com Studies on other quinoline derivatives have shown high inhibition rates against viruses like H5N1 influenza with low cytotoxicity, indicating a promising field for further research.

| Biological Activity | Investigated Derivative/Scaffold | Key Research Finding/Application | References |

|---|---|---|---|

| Antimalarial | 4-Aminoquinoline Scaffold | Serves as a foundational structure for drugs like chloroquine; new analogues are developed to combat drug resistance. | biointerfaceresearch.comnih.gov |

| 4-Chloro-3-iodoquinoline | Used as a synthetic intermediate for creating novel antimalarial quinolones. | nih.gov | |

| Antibacterial | 6-Iodo-substituted Carboxy-quinolines | Demonstrated in vitro activity against bacterial strains, marking them as interesting scaffolds for new antimicrobial agents. | mdpi.com |

| 5-Chloro-7-iodoquinolin-8-ol (Clioquinol) | Exhibits antibacterial and antifungal properties through the inhibition of DNA replication-related enzymes. | ebi.ac.uk | |

| Antiviral | 7-Iodoquinoline Derivatives | Synthesized as part of research into amodiaquine analogs with potential activity against SARS-CoV-2. | jst.go.jp |

| 4-Chloro-7-iodoquinoline | Included in a patent for potential use as an antiviral drug for severe fever with thrombocytopenia syndrome. | google.com |

Applications in Advanced Materials Science

Synthesis of Specialty Chemicals and Organic Materials with Tunable Properties

This compound and its isomers serve as versatile precursors in the synthesis of complex organic molecules and advanced materials. The differential reactivity of the halogen substituents allows for selective, stepwise functionalization, making these compounds valuable building blocks.

Synthesis of Specialty Chemicals: The preparation of 4-chloro-X-iodoquinolines (where X can be positions 5, 6, or 7) is a crucial initial step in the synthesis of more complex nitrogenous compounds, such as isotopically labelled molecules for research. core.ac.uk The 4-chloro group can be preferentially replaced, leaving the iodo group intact for subsequent reactions. core.ac.uk This selective reactivity is exploited in palladium-catalyzed reactions. For example, 4-chloro-3-iodoquinoline has been used in tandem inter- and intramolecular Pd-catalyzed amination protocols to synthesize novel heterocyclic ring systems. researchgate.net Similarly, 6-iodoquinoline (B82116) is a substrate for palladium-catalyzed aminocarbonylation to produce a variety of quinoline-6-carboxamides and quinoline-6-glyoxylamides, which are important in pharmaceuticals and pesticides. mdpi.com

Organic Materials with Tunable Properties: The quinoline scaffold is integral to the development of organic materials with specific electronic and optical characteristics. mdpi.com Quinoline-based fluorescent probes with highly modular structures can be engineered for applications such as live-cell imaging. researchgate.net These probes often contain domains that can be easily modified to tune their photophysical properties. researchgate.net The synthesis of such fluorophores can be achieved through regioselective palladium-catalyzed cross-coupling reactions, a technique applicable to iodo-substituted quinolines. researchgate.net Furthermore, quinoline derivatives are explored as electron-transporting materials for use in organic electroluminescent and electrophosphorescent devices. mdpi.com The ability to synthesize and functionalize these molecules allows for the fine-tuning of material properties for applications in electronics and photonics. unimib.it

| Application Area | Compound/Methodology | Significance in Materials Science | References |

|---|---|---|---|

| Specialty Chemicals | 4-Chloro-X-iodoquinolines | Serve as key intermediates for synthesizing complex molecules due to selective reactivity of the halogen groups. | core.ac.uk |

| Pd-catalyzed Amination of 4-chloro-3-iodoquinoline | Enables the creation of novel and complex fused heterocyclic systems. | researchgate.net | |

| Tunable Organic Materials | Modular Quinoline-Based Probes | Used to develop fluorescent scaffolds with tunable photophysical properties for applications like live-cell imaging. | researchgate.net |

| Quinoline Derivatives | Investigated as electron-transporting materials in organic electroluminescent devices. | mdpi.com |

Analytical Chemistry Applications

Development of Spectrophotometric Methods for Trace Metal Ion Determination

Halogenated 8-hydroxyquinoline (B1678124) derivatives, which are structural isomers of this compound, are effective chelating agents used in analytical chemistry for the determination of trace metal ions. Their ability to form stable, colored complexes with metal ions is the basis for sensitive and selective spectrophotometric methods.

A derivative, 5-chloro-8-hydroxy-7-iodoquinoline, has been successfully employed for this purpose. A simple and rapid spectrophotometric method was developed for the determination of vanadium(V) using this reagent. niscpr.res.inresearchgate.net The method involves the formation of a Vanadium-5-chloro-8-hydroxy-7-iodoquinoline complex in an acidic medium, which exhibits maximum absorbance at 410 nm. niscpr.res.in The optimal pH range for complex formation is 0.73-1.98, and the method demonstrates high reproducibility. niscpr.res.in

Similarly, this chelating agent has been used to develop a highly selective and sensitive method for the trace determination of palladium(II). researchgate.netjchemrev.com In this application, the colored complex formed between palladium(II) and 5-chloro-8-hydroxy-7-iodoquinoline is extracted into chloroform (B151607) from a 1 M H₂SO₄ solution. researchgate.net The absorbance of the complex is measured at 450 nm. researchgate.net This method is effective for a concentration range of 0-2.6 µg Pd(II) mL⁻¹ and is not affected by interference from a large number of other elements, including other platinum group metals. researchgate.net

| Analyte (Metal Ion) | Reagent | Methodology | Key Parameters | References |

|---|---|---|---|---|

| Vanadium(V) | 5-Chloro-8-hydroxy-7-iodoquinoline | Spectrophotometry | Absorbance Max (λmax): 410 nm; Optimal pH: 0.73-1.98 | niscpr.res.inresearchgate.net |

| Palladium(II) | 5-Chloro-8-hydroxy-7-iodoquinoline | Extractive Spectrophotometry | Absorbance Max (λmax): 450 nm; Medium: Chloroform extraction from 1 M H₂SO₄ | researchgate.netjchemrev.com |

Agrochemistry and Biofortification Studies

Investigation into Iodine Biofortification of Plants using Iodoquinolines

Iodine biofortification of crops is a promising agricultural strategy to combat iodine deficiency, a global health issue. researchgate.net Research has demonstrated that iodoquinolines, including derivatives like 5-chloro-7-iodo-8-quinolinol, can be an effective source of iodine for plants. mdpi.comfrontiersin.org These organic iodine compounds have been studied for their ability to enrich edible plant parts with this essential micronutrient.

In a pot experiment with potatoes (Solanum tuberosum L.), the application of 5-chloro-7-iodo-8-quinolinol to the soil resulted in a significant increase in the iodine content of the tubers, reaching 502.79 µg·kg⁻¹ dry weight compared to 24.96 µg·kg⁻¹ in the control group. mdpi.com This biofortification process also led to a desirable decrease in harmful elements like aluminum, nickel, and lead in the tubers. mdpi.com

Similar positive results were observed in hydroponic studies with lettuce (Lactuca sativa L.). The application of 5-chloro-7-iodo-8-quinolinol not only increased iodine levels but also had a biostimulating effect, leading to the highest weight gain among all tested compounds; the head weight and whole plant weight increased by 26.48% and 26.94%, respectively, compared to the control. frontiersin.org These studies indicate that iodoquinolines are taken up by plants and accumulated in edible tissues, making them a viable tool for developing iodine-enriched functional foods. mdpi.comfrontiersin.org The use of these organic forms represents an innovative approach to enhancing the nutritional value of vegetables. mdpi.com

| Plant | Iodoquinoline Compound | Study Type | Key Findings | References |

|---|---|---|---|---|

| Potato (Solanum tuberosum L.) | 5-Chloro-7-iodo-8-quinolinol | Pot Experiment (Soil Application) | Significantly increased iodine content in tubers; reduced levels of some harmful heavy metals. | mdpi.com |

| Lettuce (Lactuca sativa L.) | 5-Chloro-7-iodo-8-quinolinol | Hydroponics | Increased iodine content and acted as a biostimulant, significantly increasing plant and head weight. | frontiersin.org |

| Kale, Lettuce, Potato | Iodoquinolines (general) | Biofortification Research | Shown to be effective for enriching various vegetables with iodine. | mdpi.comdntb.gov.ua |

Future Directions and Emerging Research Avenues for 4 Chloro 5 Iodoquinoline Chemistry

Development of More Sustainable and Greener Synthetic Approaches

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of quinoline (B57606) derivatives is no exception. Future research will prioritize the development of "green" methods for producing 4-Chloro-5-iodoquinoline and related structures, aiming to minimize environmental impact. ijpsjournal.comresearchgate.net This involves moving away from hazardous reagents and solvents, improving energy efficiency, and maximizing the incorporation of starting materials into the final product, a principle known as atom economy. ijpsjournal.comrsc.org

Key strategies in this area include the use of multicomponent reactions (MCRs) which construct complex molecules in a single step, and the adoption of alternative energy sources like microwave and ultrasound irradiation to accelerate reactions and reduce energy consumption. rsc.orgresearchgate.netrsc.org The use of environmentally benign solvents, particularly water and ethanol, is also a major focus. researchgate.netnih.gov Furthermore, there is a significant push to replace toxic and expensive heavy-metal catalysts with those based on abundant and less toxic metals like iron and copper, or even to develop catalyst-free reaction protocols. ijpsjournal.comrsc.org

Table 1: Emerging Green Synthesis Strategies for Quinoline Derivatives

| Strategy | Description | Key Advantages | References |

|---|---|---|---|

| Microwave/Ultrasound | Using alternative energy sources to drive reactions. | Faster reaction times, reduced energy consumption, higher yields. | ijpsjournal.comresearchgate.net |

| Benign Solvents | Replacing traditional organic solvents with water or ethanol. | Reduced toxicity, lower environmental impact, improved safety. | researchgate.netnih.gov |

| Earth-Abundant Catalysts | Utilizing catalysts based on iron, copper, or developing metal-free systems. | Lower cost, reduced toxicity, greater sustainability. | ijpsjournal.comresearchgate.net |

| Recyclable Catalysts | Employing solid-supported catalysts like nanoparticles that can be recovered and reused. | Reduced waste, lower overall cost, simplified product purification. | nih.govtandfonline.com |

| One-Pot Reactions | Combining multiple synthetic steps into a single procedure without isolating intermediates. | Increased efficiency, reduced solvent use and waste, time-saving. | researchgate.netresearchgate.net |

Exploration of Novel Catalytic Transformations

The functionalization of the quinoline core is central to creating new molecules with unique properties. For this compound, the two different halogen atoms (chlorine and iodine) offer distinct opportunities for selective chemical modification. Future research will heavily focus on discovering and optimizing novel catalytic transformations that can precisely target these positions.